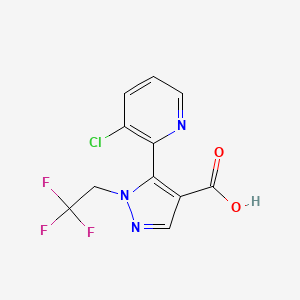

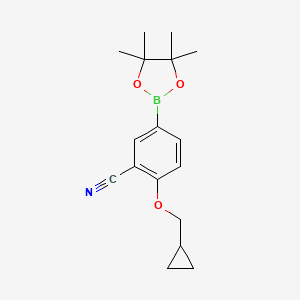

![molecular formula C12H20ClN5O B1402477 1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride CAS No. 1361116-29-1](/img/structure/B1402477.png)

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

説明

The compound “1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride” is a derivative of triazolopyrazine . Triazolopyrazines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6, and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out . The impurities are removed to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using liquid chromatography coupled with a tandem mass spectrometer . The detection is performed using positive electrospray and multiple reaction monitoring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Antibacterial and Antifungal Activity

1,2,4-Triazole and its derivatives, including those similar to 1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride, have been studied for their potential antibacterial and antifungal properties. The 1,2,4-triazole ring is a potent inhibitor of various enzymes, making it effective against drug-resistant strains of bacteria such as Staphylococcus aureus. These compounds can exert dual or multiple antibacterial mechanisms of action, making them promising candidates for novel anti-infective agents (Li & Zhang, 2021).

Anticancer Activity

Recent research has also focused on the anticancer potential of 1,2,4-triazole derivatives. The structural flexibility of these compounds allows for the synthesis of numerous derivatives with potent anticancer activities. These activities are often mediated through various mechanisms, including interaction with cellular DNA, inhibition of cancer cell proliferation, and induction of apoptosis in cancer cells. The development of new chemical entities based on the 1,2,4-triazole scaffold is an ongoing area of research with significant therapeutic potential in oncology (Verma, Sinha, & Bansal, 2019).

Enzyme Inhibition

1,2,4-Triazole derivatives have been identified as potent inhibitors of various enzymes, including those involved in disease pathogenesis. For example, dipeptidyl peptidase IV inhibitors, which include 1,2,4-triazole derivatives, have been explored for the treatment of type 2 diabetes mellitus. These compounds work by inhibiting the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. The selectivity and potency of these inhibitors make them attractive candidates for developing new antidiabetic medications (Mendieta, Tarragó, & Giralt, 2011).

将来の方向性

作用機序

Target of Action

It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs have been identified to provide potent ligands for numerous receptors .

Mode of Action

It is known that compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .

Biochemical Pathways

It is known that compounds with similar structures have been used to discover novel receptor agonists and antagonists .

Pharmacokinetics

It is known that compounds with similar structures have been synthesized in excellent yields under mild reaction conditions .

Result of Action

It is known that compounds with similar structures have shown satisfactory activity compared with lead compounds . For example, compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

特性

IUPAC Name |

1-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-10(3-6-16)12-15-14-11-8-13-4-7-17(11)12;/h10,13H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWXBISCRGLMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NN=C3N2CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

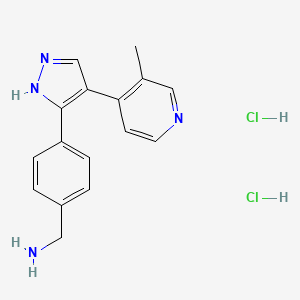

![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)

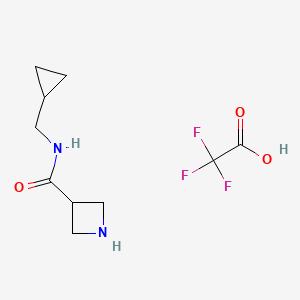

![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)

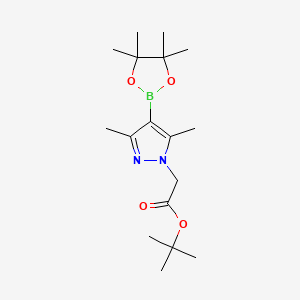

![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)

![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)

![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)

![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)

![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)